![molecular formula C9H11N3O6S B2698556 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid CAS No. 872319-69-2](/img/structure/B2698556.png)

3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

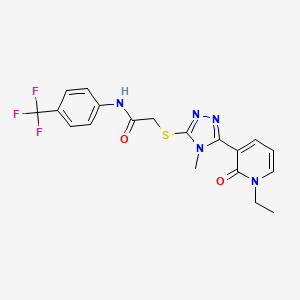

“3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” is a compound with the CAS Number: 872319-69-2 . It has a molecular weight of 289.27 and its IUPAC name is 3-[4-(aminosulfonyl)-2-nitroanilino]propanoic acid . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of nitro compounds like “3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by the oxidation of primary amines .Molecular Structure Analysis

The InChI code for “3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” is 1S/C9H11N3O6S/c10-19(17,18)6-1-2-7(8(5-6)12(15)16)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14)(H2,10,17,18) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis

“3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” has a melting point of 125-126 degrees . The compound is a powder and is stored at room temperature .Applications De Recherche Scientifique

Detoxification by Ruminal Microorganisms :

- Research has shown that nitro toxins like 3-nitro-1-propionic acid, which are similar in structure to 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid, are detoxified by ruminal microorganisms. This process is crucial for ruminant animals to develop tolerance to plants containing these toxins. The microorganisms convert these nitro groups to other forms such as beta-alanine and 3-amino-1-propanol (Anderson, Rasmussen, & Allison, 1993).

Synthesis of Optically Active α-Amino Acid Derivatives :

- The compound has been used in reactions to synthesize optically active α-amidoalkylphenyl sulfones, which in turn are used to prepare optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These amino acid derivatives are significant in the preparation of biologically active compounds (Foresti, Palmieri, Petrini, & Profeta, 2003).

Study of Organic Acids through Chromatography :

- The compound's analogs have been studied using paper chromatography, contributing to the understanding of the structural relationships of organic acids. This research helps in predicting the number of carboxyl groups and other substituents like alkyl, aryl, amino, hydroxy in organic acids (Howe, 1960).

Copper-Catalyzed Synthesis of Sulfonamides :

- Nitroarenes, related to 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid, have been used in copper-catalyzed reactions to produce sulfonamides, an important class of compounds with various applications including pharmaceuticals (Wang, Yang, Kuang, Liu, Fan, & Wu, 2020).

Synthesis of Tryptophan Precursors :

- Derivatives of nitrophenyl compounds, similar to 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid, have been used in synthesizing precursors for tryptophan, an essential amino acid. This is important for the development of new synthetic routes for amino acids (Tanaka, Yasuo, & Torii, 1989).

Enantioselective Synthesis Using Yeast Reductase :

- The compound's structural analogs have been used in enantioselective synthesis of chiral intermediates for antidepressant drugs. This involves using microbial reductases for specific stereoselective reductions (Choi, Choi, Kim, Uhm, & Kim, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-(2-nitro-4-sulfamoylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O6S/c10-19(17,18)6-1-2-7(8(5-6)12(15)16)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14)(H2,10,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNKYDXGJZBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)

![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)

![1-(4-Methoxyphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2698488.png)

![3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide](/img/structure/B2698489.png)

![(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide](/img/structure/B2698494.png)

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-[(3-methylphenyl)meth yl]-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)